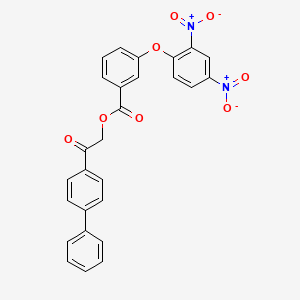
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate is a complex organic compound that features both biphenyl and dinitrophenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate typically involves multiple steps, starting with the preparation of the biphenyl and dinitrophenoxy intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Preparation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, which involves the reaction of a halogenated biphenyl compound with a boronic acid derivative in the presence of a palladium catalyst.
Preparation of Dinitrophenoxy Intermediate: The dinitrophenoxy intermediate is typically prepared through nitration of a phenoxy compound using a mixture of concentrated nitric and sulfuric acids.
Final Coupling Reaction: The final step involves the esterification of the biphenyl and dinitrophenoxy intermediates under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and dinitrophenoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups in the dinitrophenoxy moiety, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
科学的研究の応用
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The biphenyl and dinitrophenoxy groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.
類似化合物との比較
Similar Compounds
- N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methylaniline
- N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-iodoaniline
- N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methoxyaniline
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate stands out due to its unique combination of biphenyl and dinitrophenoxy groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C27H18N2O8 |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-(2,4-dinitrophenoxy)benzoate |
InChI |
InChI=1S/C27H18N2O8/c30-25(20-11-9-19(10-12-20)18-5-2-1-3-6-18)17-36-27(31)21-7-4-8-23(15-21)37-26-14-13-22(28(32)33)16-24(26)29(34)35/h1-16H,17H2 |
InChIキー |
GICUCNXZSCQKSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B10887183.png)
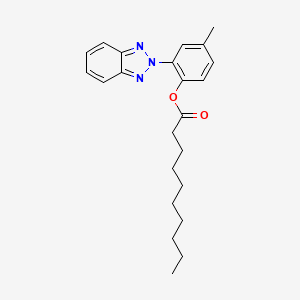
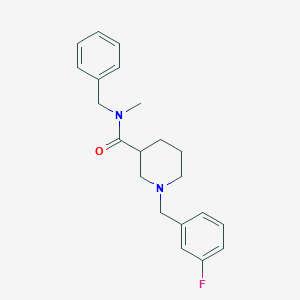
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate](/img/structure/B10887200.png)
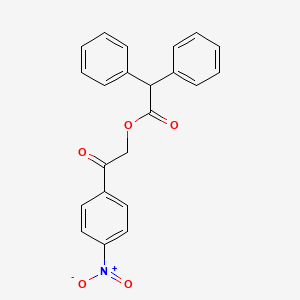
![(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10887212.png)
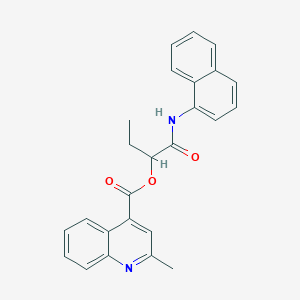
![3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B10887227.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10887238.png)
![2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10887239.png)
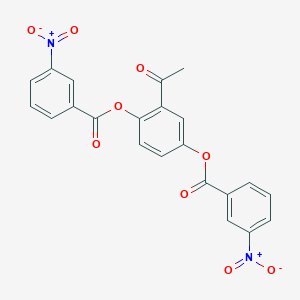
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887255.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10887257.png)
![4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10887259.png)
